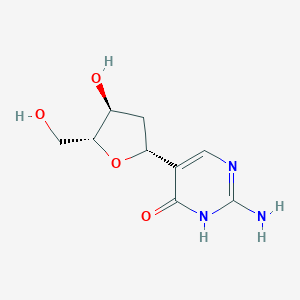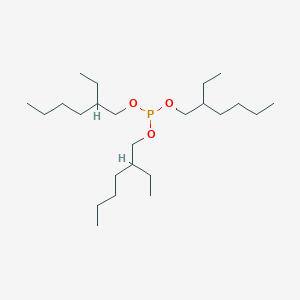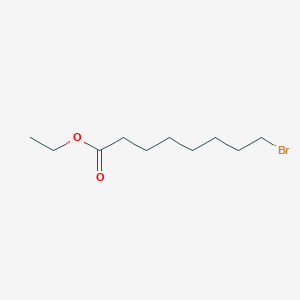
2,3,4,5,6-Pentabromdiphenylether
Übersicht
Beschreibung
2,3,4,5,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their ability to inhibit the ignition and spread of fire, making them valuable in various industrial applications. due to their persistence in the environment and potential health risks, their use has been scrutinized and regulated .
Wirkmechanismus
Target of Action
2,3,4,5,6-Pentabromodiphenyl Ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is known to disrupt endogenous hormonal activities .
Mode of Action
It is known that pbdes, including 2,3,4,5,6-pentabromodiphenyl ether, can disrupt endogenous hormonal activities . This disruption may be characterized by a non-linear, non-monotonic dose–response relationship .
Biochemical Pathways
It is known that pbdes can have effects on various biochemical pathways due to their ability to disrupt endogenous hormonal activities .
Pharmacokinetics
It is known that pbdes, including 2,3,4,5,6-pentabromodiphenyl ether, are persistent in the environment . This suggests that they may also be persistent in the body and could potentially bioaccumulate.
Result of Action
It is known that pbdes can disrupt endogenous hormonal activities , which could potentially lead to various health effects.
Action Environment
2,3,4,5,6-Pentabromodiphenyl Ether is persistent in the environment Environmental factors such as temperature, pH, and the presence of other chemicals can potentially influence the action, efficacy, and stability of 2,3,4,5,6-Pentabromodiphenyl Ether .
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:
Chemistry: Used as a flame retardant in polymers and textiles to enhance fire resistance.
Biology: Investigated for its effects on endocrine systems and potential as a disruptor.
Medicine: Studied for its toxicological impacts and potential health risks.
Biochemische Analyse
Biochemical Properties
2,3,4,5,6-Pentabromodiphenyl ether is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body .
Cellular Effects
2,3,4,5,6-Pentabromodiphenyl ether has been shown to influence glucose metabolism, thyroid and ovarian function, and potentially affect cancer risk . A recent study showed that prenatal exposure of mice to 2,2′,4,4′,5-Pentabromodiphenyl ether (PBDE-99) caused spermatogenic injuries, due to several mechanisms such as increased levels of reactive oxygen species and dysfunction of autophagy .
Molecular Mechanism
The primary degradation mechanism of 2,3,4,5,6-Pentabromodiphenyl ether involves debromination, resulting in the formation of various bromodiphenyl ethers .
Temporal Effects in Laboratory Settings
It is known that these substances demonstrate notable environmental persistence .
Dosage Effects in Animal Models
The effects of 2,3,4,5,6-Pentabromodiphenyl ether vary with different dosages in animal models. For instance, a recent study showed that prenatal exposure of mice to 2,2′,4,4′,5-Pentabromodiphenyl ether (PBDE-99) caused spermatogenic injuries .
Metabolic Pathways
It is known that the primary degradation mechanism involves debromination .
Transport and Distribution
It is known that these substances demonstrate notable environmental persistence .
Subcellular Localization
It is known that these substances demonstrate notable environmental persistence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, typically iron or aluminum bromide, under controlled conditions. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is maintained between 0°C and 50°C to ensure selective bromination .
Industrial Production Methods
Commercial production of 2,3,4,5,6-Pentabromodiphenyl ether involves a similar bromination process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentabromodiphenyl ether undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, often using reducing agents such as zinc or sodium in the presence of a solvent like ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Debromination: Zinc or sodium in ethanol.
Oxidation: Potassium permanganate or hydrogen peroxide in an aqueous medium.
Substitution: Sodium hydroxide or amines in a polar solvent.
Major Products Formed
Debromination: Lower brominated diphenyl ethers.
Oxidation: Hydroxylated diphenyl ethers.
Substitution: Diphenyl ethers with various substituents replacing bromine atoms.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5,6-Pentabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include:
- Tetrabromodiphenyl ether
- Hexabromodiphenyl ether
- Heptabromodiphenyl ether
- Octabromodiphenyl ether
- Decabromodiphenyl ether
Compared to these compounds, 2,3,4,5,6-Pentabromodiphenyl ether has a unique bromination pattern that influences its reactivity and environmental persistence. Its specific arrangement of bromine atoms makes it more effective as a flame retardant but also contributes to its potential for bioaccumulation and toxicity .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentabromo-6-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRQLFSHISNWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Record name | PENTABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20846 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548894 | |
| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) | |
| Record name | PENTABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20846 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992) | |
| Record name | PENTABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20846 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
32534-81-9, 189084-65-9 | |
| Record name | PENTABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20846 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,4,5,6-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)






![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)




